

Application Notes & Protocols: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

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Compound of Interest

Compound Name: Isonicotinic Acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoniazid, also known as **isonicotinic acid** hydrazide (INH), is a cornerstone first-line medication for the treatment and prophylaxis of tuberculosis.[1][2] It functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Due to its critical role in global health, efficient and reliable synthesis protocols are of great interest to the scientific community. This document provides detailed experimental protocols for the synthesis of isoniazid, summarizes key quantitative data, and illustrates the experimental workflow. The primary methods detailed are the reaction of an isonicotinate ester with hydrazine hydrate and the direct conversion of isonicotinamide with hydrazine hydrate, which is noted for its high yield and purity.[6][7]

Experimental Protocols

Two primary, high-yield methods for the synthesis of isoniazid are presented below.

Method 1: Synthesis from Isonicotinamide and Hydrazine Hydrate

This protocol describes a single-step conversion of isonicotinamide to isoniazid with a high yield (>95%) and purity (>99%).[6][7][8][9]

Materials:

- Isonicotinamide
- Hydrazine Hydrate (100%)
- C1 to C3 Alcohol (e.g., Methanol or Ethanol)
- Glycerine Bath
- Round-bottom flask with reflux condenser
- Distillation apparatus

Procedure:

- **Dissolution:** Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or absolute ethanol) in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[\[6\]](#)[\[8\]](#)
- **Addition of Hydrazine Hydrate:** Add 100% hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to isonicotinamide is typically between 0.7 to 1.1.[\[6\]](#)
- **Reflux:** Heat the reaction mixture to reflux using a glycerine bath. The temperature should be maintained between 100°C and 120°C.[\[6\]](#) Continue refluxing for a period of 3 to 5 hours.[\[6\]](#) A common duration is 4 hours.[\[6\]](#)[\[8\]](#)[\[10\]](#)
- **Solvent Removal:** After the reflux period is complete, distill off the alcohol solvent.[\[6\]](#)[\[8\]](#)
- **Product Isolation:** The resulting solid mass is **isonicotinic acid** hydrazide (INH). The product should be collected while still hot.[\[6\]](#)[\[8\]](#)[\[10\]](#)
- **Purification (if necessary):** The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[\[11\]](#)

Method 2: Synthesis from Ethyl Isonicotinate and Hydrazine Hydrate

This method involves the reaction of an ester of **isonicotinic acid** with hydrazine. It generally proceeds at a lower temperature than direct condensation from **isonicotinic acid** and provides

good yields.[1]

Materials:

- Ethyl Isonicotinate
- Hydrazine Hydrate
- Ethanol
- Round-bottom flask with reflux condenser

Procedure:

- **Mixing Reagents:** In a round-bottom flask, combine ethyl isonicotinate, ethanol, and hydrazine hydrate.[1] A molar ratio of 1:1.5 for ethyl isonicotinate to hydrazine has been shown to be effective.[1]
- **Reaction:** Heat the mixture to a temperature of 70-75°C.[1]
- **Monitoring:** The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization.
- **Purification:** The synthesized isoniazid can be purified through recrystallization to achieve a high-purity final product.[1] The melting point of the purified compound is a key indicator of purity.[1]

Data Presentation

The following tables summarize quantitative data from various synthesis experiments.

Table 1: Summary of Synthesis from Isonicotinamide

Starting Material (Isonicotinamide)	Solvent (Alcohol)	Hydrazine Hydrate (100%)	Temp. (°C)	Time (h)	Yield (g)	Yield (%)	Melting Point (°C)	Reference
9.99 g	77.97 g (Ethanol)	10.1 g	115	4	9.73 g	97.34	170.0	[8][9]
19.40 g	39.49 g (Methanol)	14.14 g	110	4	19.3 g	99.49	169.9	[6][8][10]
24.99 g	39.48 g (Methanol)	20.20 g	110	4	24.0 g	96.03	169.9	[6][8][10]

Table 2: Summary of Synthesis from **Isonicotinic Acid Esters**

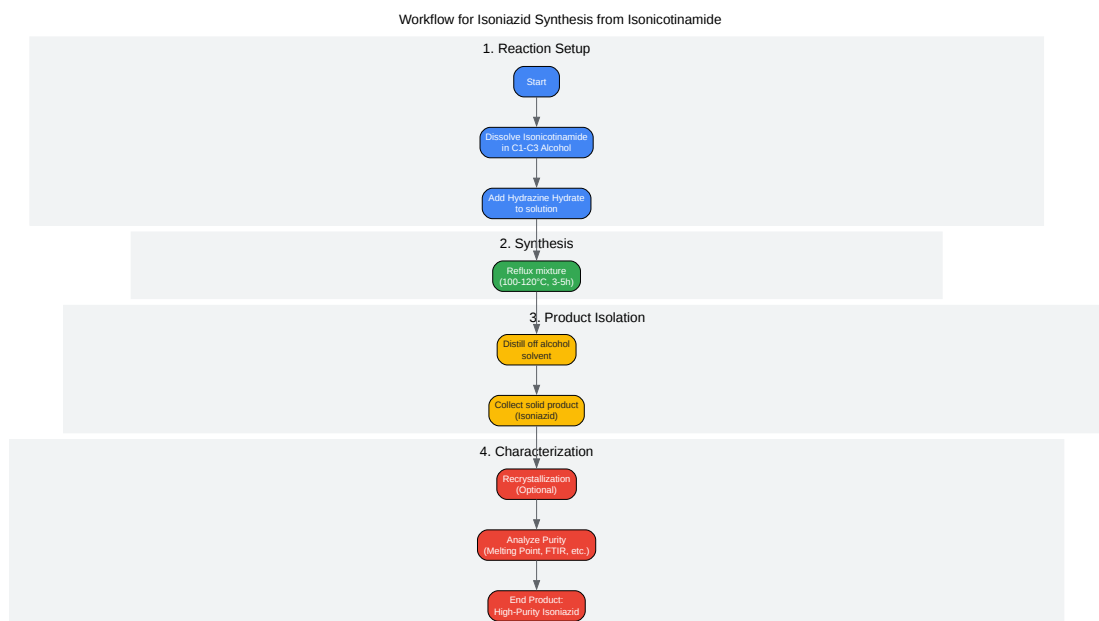
Starting Material	Reactant Ratio (Ester:Hydrazine)	Temp. (°C)	Time (h)	Max Yield (%)	Reference
Ethyl Isonicotinate	1:1.5	70-75	-	72.9	[1]
Isonicotinic Acid (Direct)	-	129-130	4	78.6	[1]

Table 3: Physicochemical Properties of Isoniazid

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O	[2] [12] [13]
Molecular Weight	137.14 g/mol	[2] [12] [13]
Appearance	Colorless or white crystalline powder	[12] [13] [14]
Melting Point	170 - 171.4 °C	[1] [2]
Solubility in Water	~14% at 25°C	[2]
Solubility in Ethanol	~2% at 25°C	[2]
pH (1% aq. solution)	5.5 - 6.5	[2] [14]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of isoniazid from isonicotinamide.



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Caption: Experimental workflow for isoniazid synthesis.

Conclusion

The synthesis of isoniazid can be achieved through several reliable methods. The conversion of isonicotinamide using hydrazine hydrate in an alcoholic solvent stands out as a particularly efficient, single-step process that consistently delivers high yields and purity.[6][7] The alternative route from ethyl isonicotinate is also effective and operates under milder temperature conditions.[1] The protocols and data provided herein offer a comprehensive guide for researchers in the synthesis of this vital antitubercular agent. Proper characterization of the final product, including melting point determination and spectroscopic analysis, is crucial to confirm its identity and purity.[1][8]

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- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419969#experimental-protocol-for-isonicotinic-acid-hydrazide-synthesis]

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